molecular formula C6H8O4 B1295317 cyclobutane-1,3-dicarboxylic acid CAS No. 2398-16-5

cyclobutane-1,3-dicarboxylic acid

Cat. No.: B1295317
CAS No.: 2398-16-5
M. Wt: 144.12 g/mol
InChI Key: WYHYNUWZLKTEEY-UHFFFAOYSA-N
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Description

cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄ It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Photodimerization of trans-Cinnamic Acid: One of the common methods to synthesize cis-cyclobutane-1,3-dicarboxylic acid involves the photodimerization of trans-cinnamic acid.

    Knoevenagel Condensation: Another method involves the Knoevenagel condensation between furfural and malonic acid, followed by decarboxylation to produce 2-furanacrylic acid.

Industrial Production Methods: The industrial production of cis-cyclobutane-1,3-dicarboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. The photodimerization method is particularly favored due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cyclobutane-1,3-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where one of the carboxyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products:

    Oxidation: Formation of diketones or other oxidized derivatives

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted cyclobutane derivatives

Scientific Research Applications

Chemistry: cyclobutane-1,3-dicarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and polymers .

Biology and Medicine: In biological research, this compound is studied for its potential therapeutic applications. It has been investigated for its role in modulating biological pathways and as a precursor for drug development .

Industry: In the industrial sector, cis-cyclobutane-1,3-dicarboxylic acid is used in the production of high-performance materials, including thermoplastics and thermosets. Its ability to form stable polymers makes it a valuable component in material science .

Mechanism of Action

The mechanism of action of cis-cyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For example, its ability to undergo photodimerization and other cycloaddition reactions makes it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

    trans-Cyclobutane-1,2-dicarboxylic acid: This compound has a similar cyclobutane ring structure but with carboxyl groups in different positions.

    cis-Cyclobutane-1,2-dicarboxylic acid: Another isomer with carboxyl groups in the 1,2 positions.

    trans-Cyclobutane-1,3-dicarboxylic acid: Similar to cis-cyclobutane-1,3-dicarboxylic acid but with trans configuration.

Uniqueness: cyclobutane-1,3-dicarboxylic acid is unique due to its specific cis configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

cyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYNUWZLKTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178702
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-16-5
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of CBDA derivatives in materials science?

A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, caffeic acid-derived CBDAs exhibit photodegradability at specific wavelengths. This property makes them attractive for creating "green" polymers with controlled degradation properties. []

Q2: Can CBDA be synthesized from renewable sources?

A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), starting from furfural, a renewable resource derived from biomass. This synthesis highlights the potential of using renewable feedstocks to produce CBDA-based materials. []

Q3: How does the solid-state structure of CBDA influence its reactivity?

A: The photoreactivity of trans-3-(2′-pyridyl)acrylic acid, a precursor to CBDA, can be manipulated through salt formation. Forming salts with HCl, CF3CO2H, and H2SO4 induces head-to-tail photodimerization, leading to the formation of CBDA derivatives. This control over photoreactivity in the solid state by salt formation offers a route to specific CBDA isomers. []

Q4: Can CBDA derivatives be used to synthesize other valuable compounds?

A: Yes, (1α,2α,3β,4β)-1,3-bis(3-methyl-4-nitroisoxazol-5-yl)-2,4-bis(2-thienyl)cyclobutane, a CBDA derivative, can be oxidized to yield (1α,2α,3β,4β)-2,4-bis(2-thienyl)this compound. This example demonstrates the potential of using CBDA derivatives as intermediates in the synthesis of other valuable compounds. []

Q5: What is the structural conformation of cis-cyclobutane-1,3-dicarboxylic acid?

A: Research has confirmed that the structure of cis-cyclobutane-1,3-dicarboxylic acid is indeed puckered, deviating from a planar conformation. []

Q6: Are there efficient methods for large-scale synthesis of deuterium-labeled CBDA derivatives?

A: Yes, continuous photo flow chemistry has proven to be a viable method for the scaled-up synthesis of a deuterium-labeled derivative of cis-cyclobutane-1,3-dicarboxylic acid. []

Q7: Has CBDA been explored for pharmaceutical applications?

A: While not explicitly covered in the provided abstracts, one study focused on a complex CBDA derivative, Boc5, designed as a nonpeptidic glucose-like peptide-1 receptor (GLP-1R) agonist. Researchers developed a sensitive HPLC-MS/MS method to quantify Boc5 in rat plasma for pharmacokinetic studies, indicating potential pharmaceutical interest in CBDA-based compounds. [, ]

Q8: What are the crystal engineering aspects related to CBDA derivatives?

A: Crystal engineering plays a significant role in designing and synthesizing CBDA derivatives. Researchers utilize Hirshfeld surface analysis and 2D intermolecular interaction fingerprints to guide the synthetic routes and achieve specific stereoisomers of caffeic acid-derived CBDAs. []

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